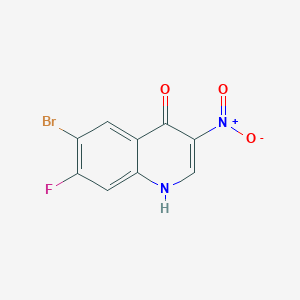
1,4-bis((9H-carbazol-9-yl)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((9H-carbazol-9-yl)methyl)benzene is a chemical compound often used in the field of electrochromic polymers . It is known for its high triplet energy and deep highest occupied molecular orbital level .
Synthesis Analysis
The synthesis of this compound involves electropolymerization onto ITO transparent conductive glass . In one study, a this compound-containing homopolymer and four other derivatives were electropolymerized on ITO-polyethylene terephthalate (PET) substrates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a biscarbazole-containing group, which shows a stronger electron-donating property than that of the ED derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily electrochemical in nature. The compound displays a lower onset potential than that of EDOT and EDm .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its electrochromic performances. For example, the P(2DCB-co-ED) film presents slate grey, dark khaki, and dark olive green at 0.0, 1.0, and 1.2 V .Aplicaciones Científicas De Investigación
Electrochromic Properties
- Synthesis and Electrochromic Applications: A study by Aydın & Kaya (2013) detailed the synthesis of novel copolymers containing carbazole, including 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene. These copolymers exhibited notable electrochromic properties, with potential applications in electrochromic devices.
Organic Light-Emitting Diodes (OLEDs)
- Use in OLEDs: Research by Tsuboi et al. (2009) explored the thermal, electrical, and spectroscopic properties of organic compounds containing carbazole, including 1,4-bis((9H-carbazol-9-yl)methyl)benzene, as host materials for blue organic light-emitting diodes (OLEDs). The study highlighted its efficiency and stability as a host material.
Photophysical Properties
- Photophysical Characterization: The photophysical properties of C60/C70 bonded with 1,4-bis[(carbazole-9-yl)methyl]benzene were studied by Hai (2009) and Hai-rong & He-ping (2009). They examined the electrochemical properties and two-photon absorption characteristics of these compounds.
Polymer Synthesis and Characterization
- Polymer Development: The electrosynthesis and characterization of electrochromic materials derived from poly(1,3-bis(9H-carbazol-9-yl)benzene) and their application in electrochromic devices were investigated in a study by Xu et al. (2012). This research demonstrated the potential of these polymers in developing high-contrast electrochromic devices.
Environmental Applications
- Environmental Applications: A unique application of carbazole-based polymers, including this compound, was explored by Xiong et al. (2019). They developed carbazole-bearing porous organic polymers with exceptional iodine capture capabilities, presenting an innovative approach to addressing environmental issues.
Mecanismo De Acción
Target of Action
The primary target of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is the electrochromic device . This compound is used as a potential electrode in these devices .
Mode of Action
This compound interacts with its target by being electropolymerized onto ITO transparent conductive glass . The biscarbazole-containing group in the compound shows a stronger electron-donating property than that of the ED derivatives .
Biochemical Pathways
The compound affects the electrochromic switching performance of the device . It is involved in the redox process and color-bleach kinetics .
Result of Action
The compound results in high-contrast electrochromic devices . The PbCmB film displays four types of color variations (bright gray, dark gray, dark khaki, and dark olive green) from 0.0 to 1.2 V . The P(bCmB-co-bTP) displays a high transmittance variation and a satisfactory coloration efficiency .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is electropolymerized onto ITO transparent conductive glass . The electrochromic properties of the compound are also affected by the voltage applied .
Direcciones Futuras
Propiedades
IUPAC Name |
9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVGOWDDWYYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)

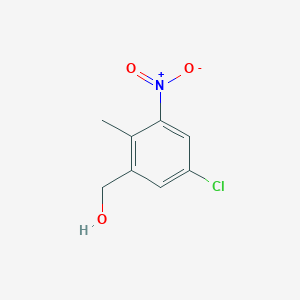
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
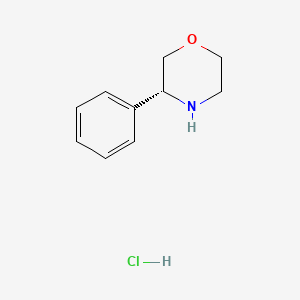
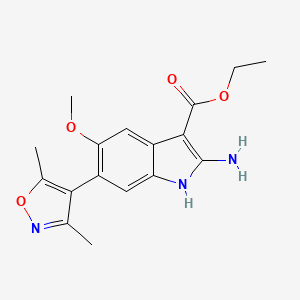

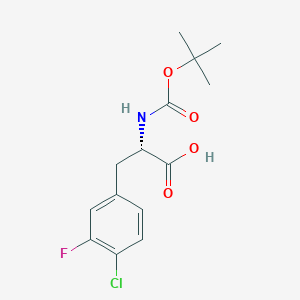
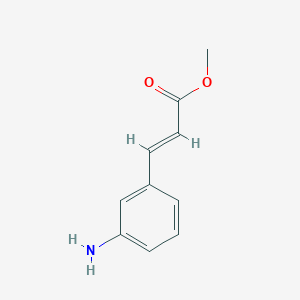
![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)

![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)
![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)
